N-(4-chlorophenyl)-4-(2H-tetrazol-5-yl)benzamide
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Overview
Description
Xanthine oxidoreductase-IN-3 is a synthetic inhibitor of the enzyme xanthine oxidoreductase. This enzyme plays a crucial role in the catabolism of purine nucleic acids, catalyzing the oxidative hydroxylation of hypoxanthine and xanthine to generate uric acid . Inhibitors of xanthine oxidoreductase are of significant interest due to their potential therapeutic applications in conditions such as gout, hyperuricemia, and various cardiovascular and chronic kidney disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Xanthine oxidoreductase-IN-3 typically involves multi-step organic synthesis. The process begins with the preparation of a suitable precursor, followed by functional group modifications to introduce the desired inhibitory moiety. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods: Industrial production of Xanthine oxidoreductase-IN-3 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Xanthine oxidoreductase-IN-3 primarily undergoes oxidation and reduction reactions due to its interaction with the enzyme xanthine oxidoreductase. It can also participate in substitution reactions depending on the functional groups present in its structure .
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are usually carried out under controlled temperature and pH conditions to ensure specificity and efficiency .
Major Products: The major products formed from these reactions include various oxidized and reduced forms of the compound, which can be further analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy .
Scientific Research Applications
Xanthine oxidoreductase-IN-3 has a wide range of applications in scientific research:
Mechanism of Action
Xanthine oxidoreductase-IN-3 exerts its effects by binding to the active site of the enzyme xanthine oxidoreductase, thereby inhibiting its activity. This inhibition prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, leading to a decrease in uric acid levels . The molecular targets involved include the molybdenum cofactor and iron-sulfur clusters within the enzyme .
Comparison with Similar Compounds
Allopurinol: A well-known xanthine oxidase inhibitor used to treat gout and hyperuricemia.
Febuxostat: Another xanthine oxidase inhibitor with a different chemical structure but similar therapeutic applications.
Topiroxostat: A newer inhibitor with improved selectivity and fewer side effects compared to older inhibitors.
Uniqueness: Xanthine oxidoreductase-IN-3 is unique due to its specific binding affinity and inhibitory potency, which may offer advantages in terms of efficacy and safety over existing inhibitors .
Properties
CAS No. |
651769-78-7 |
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Molecular Formula |
C14H10ClN5O |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C14H10ClN5O/c15-11-5-7-12(8-6-11)16-14(21)10-3-1-9(2-4-10)13-17-19-20-18-13/h1-8H,(H,16,21)(H,17,18,19,20) |
InChI Key |
SLMPSGMCNFHIAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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